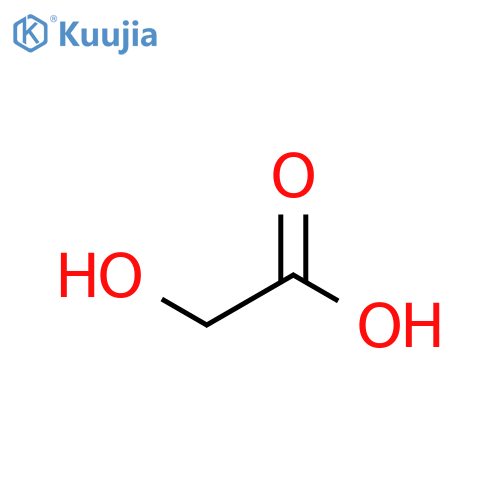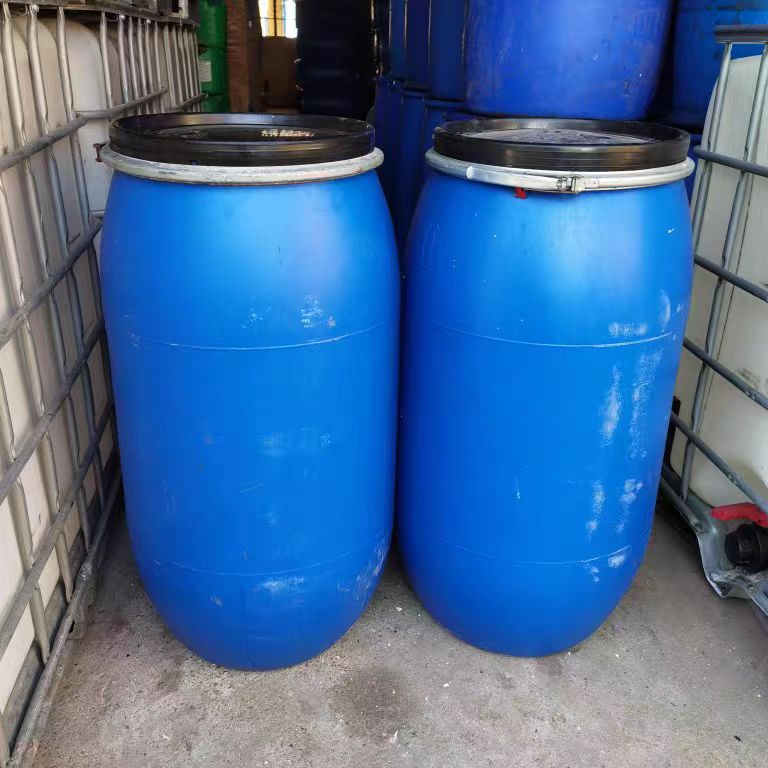Cas no 26124-68-5 (Glycolic acid homopolymer)

Glycolic acid homopolymer 化学的及び物理的性質
名前と識別子
-
- Glycolic acid homopolymer
- POLYGLYCOLIDE
- BP-0700
- PGA, Poly(glycolic acid)
- PURASORB(R) PG
- POLY(GLYCOLIC ACID)
- POLYGLYCOLLIC ACID
- hydroxy-aceticacihomopolymer
- Polyglycolide inherent viscosity 1.4dL/g
-
- MDL: MFCD00148011
- インチ: 1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
- InChIKey: AEMRFAOFKBGASW-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CO
計算された属性
- せいみつぶんしりょう: 76.016044
- どういたいしつりょう: 76.016044
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 40.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): -1.1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.53 g/mL at 25 °C(lit.)
- ゆうかいてん: [79.5]
- ふってん: 265.6°Cat760mmHg
- フラッシュポイント: 128.7°C
- ようかいど: hexafluoroisopropanol: soluble
- PSA: 57.53000
- LogP: -0.93670
- ようかいせい: 使用できません
Glycolic acid homopolymer セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:3-10
- ちょぞうじょうけん:2-8°C
Glycolic acid homopolymer 税関データ
- 税関コード:3907998090
Glycolic acid homopolymer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02526-10g |
Glycolic acid homopolymer |
26124-68-5 | - | 10g |
¥7488.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 457620-10G |
Glycolic acid homopolymer |
26124-68-5 | 10g |
¥6335.93 | 2023-12-06 | ||
| Aaron | AR00BD4N-1g |
Polyglycolide |
26124-68-5 | 1g |
$26.00 | 2025-02-10 | ||
| Aaron | AR00BD4N-10g |
Polyglycolide |
26124-68-5 | 10g |
$131.00 | 2025-03-05 | ||
| Aaron | AR00BD4N-5g |
Polyglycolide |
26124-68-5 | 5g |
$113.00 | 2025-02-10 | ||
| Apollo Scientific | BIBE1000-5g |
Polyglycolide |
26124-68-5 | 5g |
£210.00 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02526-1g |
Glycolic acid homopolymer |
26124-68-5 | - | 1g |
¥2528.0 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506517-5 g |
Polyglycolide, |
26124-68-5 | 5g |
¥4,122.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 457620-1G |
Glycolic acid homopolymer |
26124-68-5 | 1g |
¥2139.21 | 2023-12-06 | ||
| Aaron | AR00BD4N-25g |
Polyglycolide |
26124-68-5 | 25g |
$532.00 | 2025-02-10 |
Glycolic acid homopolymer 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Glycolic acid homopolymerに関する追加情報
Glycolic Acid Homopolymer: A Comprehensive Overview
Glycolic acid homopolymer, also known as poly(glycolic acid) or PGA, is a biodegradable polymer with the CAS number 26124-68-5. This polymer is widely recognized for its unique properties, including biocompatibility, controlled degradation, and mechanical strength. Glycolic acid homopolymers are synthesized through the polymerization of glycolic acid, a simple alpha-hydroxy acid with the molecular formula C2H4O3. The resulting polymer has a repeating unit of (-O-C-O-) groups, which contribute to its hydrophilic nature and ability to degrade in physiological environments.
The synthesis of glycolic acid homopolymers typically involves ring-opening polymerization of cyclic glycolide. This process is catalyzed by metal ions such as zinc or tin, leading to the formation of high molecular weight polymers. The degradation of glycolic acid homopolymers occurs via hydrolysis, where water molecules cleave the ester bonds in the polymer backbone. This controlled degradation makes glycolic acid homopolymers ideal for applications in biomedical engineering and drug delivery systems.
One of the most significant applications of glycolic acid homopolymers is in the field of biodegradable sutures. These sutures are widely used in surgical procedures due to their ability to dissolve gradually in the body, eliminating the need for removal. Recent studies have explored the use of glycolic acid homopolymers in advanced drug delivery systems, such as polymeric nanoparticles and microparticles. These systems can encapsulate drugs and release them at a controlled rate, enhancing therapeutic efficacy and reducing side effects.
In addition to medical applications, glycolic acid homopolymers are also used in cosmetic and personal care products. The polymer's ability to form films on the skin makes it suitable for use in anti-aging treatments and wound dressings. Researchers have recently investigated the use of glycolic acid homopolymers in combination with other biodegradable polymers to create hybrid materials with enhanced mechanical properties and tailored degradation rates.
The environmental impact of glycolic acid homopolymers has also been a topic of interest in recent years. Unlike traditional plastics, which persist in the environment for hundreds of years, glycolic acid homopolymers degrade relatively quickly under certain conditions. Studies have shown that these polymers can be composted under industrial conditions, making them a more sustainable alternative to conventional plastics.
Despite its numerous advantages, the production and application of glycolic acid homopolymers are not without challenges. The high cost of raw materials and energy-intensive synthesis processes can limit its widespread use. However, advancements in catalytic systems and process optimization are expected to address these issues in the near future.
In conclusion, glycolic acid homopolymer (CAS number 26124-68-5) is a versatile material with a wide range of applications in medicine, cosmetics, and environmental science. Its unique properties, combined with ongoing research into new synthesis methods and applications, ensure that it will remain an important material in various industries for years to come.
26124-68-5 (Glycolic acid homopolymer) 関連製品
- 111389-68-5(Glycolic Acid-13C2)
- 26009-03-0(Polyglycolic acid)
- 1932-50-9(Acetic acid,2-hydroxy-, potassium salt (1:1))
- 79-14-1(2-hydroxyacetic acid)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
